molecular formula C5H5ClO3 B3361828 3-(Chloromethyl)oxolane-2,5-dione CAS No. 93516-51-9

3-(Chloromethyl)oxolane-2,5-dione

Cat. No. B3361828
M. Wt: 148.54 g/mol
InChI Key: PBJZPPHOIJBRBT-UHFFFAOYSA-N
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Patent
US03931241

Procedure details

Next, the reacted gas was passed through a layer in a Pyrex tube (diameter: 2.5cm) packed with 20cc of an oxychlorinating catalyst comprising silica-alumina carrying 5% by weight of potassium chloride and 5% by weight of cupric chloride, at a temperature of 250°C while introducing oxygen in an amount of 1000cc/hour. The water generated was trapped in a vessel and the chlorine gas recovered was circulated, whereby the reaction was carried out for 2 hours. After completion of the reaction, the product was analyzed using gas chromatography, and it was confirmed that the product contained 7.4g of citraconic acid anhydride and 1.8g of methylsuccinic acid anhydride. In addition, a small amount of chloromethylsuccinic acid anhydride was formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.4 g
Type
reactant
Reaction Step Four
Quantity
1.8 g
Type
reactant
Reaction Step Five
[Compound]
Name
oxychlorinating catalyst
Quantity
20 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-:1].[K+].O=O.[C:5]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[C:6]1[CH3:7].CC1CC(=O)OC1=O>O>[Cl:1][CH2:7][CH:6]1[CH2:8][C:9](=[O:10])[O:11][C:5]1=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Step Two
Name
cupric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
7.4 g
Type
reactant
Smiles
C1(\C(\C)=C/C(=O)O1)=O
Step Five
Name
Quantity
1.8 g
Type
reactant
Smiles
CC1C(=O)OC(C1)=O
Step Six
Name
oxychlorinating catalyst
Quantity
20 mL
Type
catalyst
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next, the reacted gas was passed through a layer in a Pyrex tube
CUSTOM
Type
CUSTOM
Details
the chlorine gas recovered
CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC1C(=O)OC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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